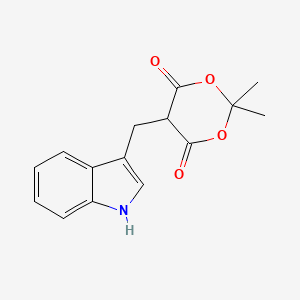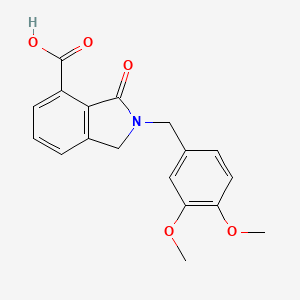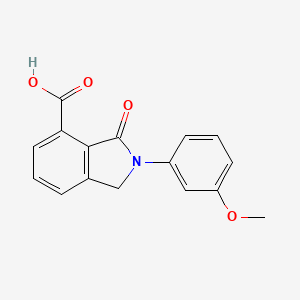
3-Oxo-3-phenylpropyl acetate
Übersicht
Beschreibung
3-Oxo-3-phenylpropyl acetate, also known as 3-oxo-3-phenylpropionic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and ether.
Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
A toxicologic and dermatologic review of 3-phenylpropyl acetate, structurally related to 3-Oxo-3-phenylpropyl acetate, highlights its use as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, used in fragrance materials. The review includes data on physical properties, acute toxicity, skin irritation, skin sensitization, and toxicokinetics (McGinty, Letizia, & Api, 2012).
Synthesis and Biological Evaluation
A study on novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides demonstrates their synthesis and evaluation against various cell lines, such as HepG2, A-549, MCF-7, and Vero. These compounds, structurally related to 3-Oxo-3-phenylpropyl acetate, showed potential anticancer properties, particularly against the A-549 and MCF-7 cell lines (Khade et al., 2019).
Chemistry of Related Compounds
Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes, related to 3-Oxo-3-phenylpropyl acetate, provides insight into their conversion into various chemical compounds. This includes the synthesis of 3-phenyl-2-naphthols and an efficient method for synthesizing 3-phenyl-1,2-naphthoquinones, leading to 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
Stereospecific Conversion in Organic Synthesis
A study explores the conversion of diastereoisomeric 1,3-diols (3-cyclohexyl-1-phenylpropane-1,3-diol) into orthoesters, leading to the formation of oxetanes. This process involves a complete inversion of configuration at a benzylic site, which is relevant to the synthesis of compounds structurally similar to 3-Oxo-3-phenylpropyl acetate (Aftab et al., 2000).
Antioxidant Properties
The antioxidant properties of compounds structurally related to 3-Oxo-3-phenylpropyl acetate, such as oxime 3-(phenylhydrazono) butan-2-one, have been studied. This research suggests potential applications in countering oxidative stress and as a possible therapeutic agent (Puntel et al., 2008).
Application in Medicinal Chemistry
The compound's structural analogues have been utilized in medicinal chemistry, particularly in synthesizing α-aminophosphonates with quinazolinone moieties, showing significant anticancer activities. This indicates the potential of 3-Oxo-3-phenylpropyl acetate in similar applications (Awad et al., 2018).
Eigenschaften
IUPAC Name |
(3-oxo-3-phenylpropyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(12)14-8-7-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVFNSFBWLKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464702 | |
| Record name | benzoylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-phenylpropyl acetate | |
CAS RN |
7334-41-0 | |
| Record name | benzoylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)








